molecular formula C13H27N3O2 B6156368 tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate CAS No. 1782254-06-1

tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate

Cat. No.: B6156368
CAS No.: 1782254-06-1
M. Wt: 257.37 g/mol
InChI Key: TVKPKVDBBMSCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate (CAS 1782254-06-1) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C13H27N3O2, with a molecular weight of 257.37 g/mol . The compound features a piperazine ring, which is widely recognized as a privileged scaffold in the design of bioactive molecules . The piperazine core is substituted with a 3-(methylamino)propyl chain, providing a secondary amine functional group that serves as a versatile handle for further synthetic modification. The 1-position of the ring is protected with a tert-butoxycarbonyl (Boc) group, which enhances the compound's stability and solubility during synthetic processes and can be selectively removed under mild acidic conditions to reveal the secondary amine. The piperazine moiety is a key structural component in a vast array of therapeutic agents, known to contribute to a broad spectrum of biological activities including antimicrobial, antidepressant, anti-inflammatory, antipsychotic, and anticancer effects . This makes this compound an exceptionally valuable building block for constructing more complex molecular entities. Researchers can utilize the methylamino-propyl side chain for reactions such as reductive amination, acylation, or sulfonylation to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. Its primary research application is as a versatile synthetic intermediate in the development of novel pharmacologically active compounds, particularly in the search for enzyme inhibitors, receptor modulators, and kinase inhibitors. Please note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1782254-06-1

Molecular Formula

C13H27N3O2

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)16-10-8-15(9-11-16)7-5-6-14-4/h14H,5-11H2,1-4H3

InChI Key

TVKPKVDBBMSCEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCNC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-(methylamino)propylamine. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines .

Scientific Research Applications

Pharmacological Studies

Tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate has been investigated for its potential pharmacological effects. It is known to interact with various receptors, making it a candidate for studies related to:

  • Cardiovascular Health : The compound has been explored as a modulator of cardiac sarcomeres, potentially aiding in the treatment of heart diseases by enhancing cardiac myosin activity .
  • Neuropharmacology : Its structural similarity to other piperazine derivatives suggests possible applications in treating neurological disorders, including anxiety and depression .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in:

  • Drug Development : Researchers utilize this compound to create new derivatives that may exhibit enhanced therapeutic profiles or reduced side effects compared to existing drugs .

Biochemical Research

In biochemical assays, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to influence biological systems makes it a useful tool for:

  • Enzyme Inhibition Studies : Investigating its role as a potential inhibitor or modulator of specific enzymes involved in metabolic processes .

Case Study 1: Cardiovascular Modulation

Research published in patent US7507735B2 highlights the compound's ability to modulate cardiac function through its interaction with myosin, suggesting its potential as a therapeutic agent for heart failure and other cardiovascular conditions .

Case Study 2: Neuroactive Properties

A study investigating various piperazine derivatives found that compounds similar to this compound exhibited anxiolytic effects in animal models, indicating a promising avenue for further exploration in treating anxiety disorders .

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent at 4-Position Key Functional Groups Synthesis Route Biological Application Reference
tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate 3-(methylamino)propyl Methylamino, tertiary amine Purified via flash chromatography (CH3OH/CH2Cl2); HCl/dioxane deprotection BMPR2-selective kinase inhibitor intermediate
tert-butyl 4-(3-(benzyloxy)propyl)piperazine-1-carboxylate 3-(benzyloxy)propyl Benzyl ether K2CO3-mediated alkylation in DMF at 90°C Intermediate for palmitoylation inhibitors
tert-butyl 4-(3-((2-methoxybenzoyl)oxy)propyl)piperazine-1-carboxylate 3-(2-methoxybenzoyloxy)propyl Ester, methoxybenzoyl General Procedure E (acyloxy group introduction) hENT1 inhibitors (dilazep derivatives)
tert-butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate 3-(methylsulfonyloxy)propyl Sulfonate ester Not fully detailed (PubChem entry) Potential leaving group for further substitutions
tert-butyl 4-(4-decylbenzoyl)piperazine-1-carboxylate 4-decylbenzoyl Aromatic ketone T3P®/Et3N-mediated coupling in ethylene dichloride Spns2 inhibitors
tert-butyl 4-methylpiperazine-1-carboxylate Methyl Methyl K2CO3-mediated alkylation or direct Boc protection Reference compound for piperazine derivatization

Physical and Chemical Properties

  • Melting Points: tert-butyl 4-[3-((5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)propyl]piperazine-1-carboxylate: 280–282°C .
  • Solubility: Compounds with polar groups (e.g., methylamino, sulfonyloxy) exhibit higher solubility in polar solvents (e.g., CH3OH, DMF). Aromatic derivatives (e.g., 4-decylbenzoyl) show preference for non-polar solvents (e.g., cyclohexane, EtOAc) .

Key Structural-Activity Relationships (SAR)

  • Amino vs. Ether Groups: The methylamino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to ether derivatives (e.g., benzyloxy), favoring kinase inhibition .
  • Aromatic vs. Aliphatic Substituents : Aromatic acyl groups (e.g., 4-decylbenzoyl) improve lipophilicity and membrane permeability, critical for targeting intracellular transporters like Spns2 .
  • Sulfonate Esters : Methylsulfonyloxy derivatives serve as versatile intermediates for further functionalization due to the sulfonate’s leaving group capability .

Biological Activity

Tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

Molecular Formula: C₁₃H₁₈N₂O₂
Molecular Weight: 250.30 g/mol
IUPAC Name: this compound
CAS Number: 2229586-45-0

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a suitable candidate for pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Formation of the Piperazine Ring: The initial step involves cyclization to form the piperazine structure.
  • Introduction of Functional Groups: Subsequent steps introduce the tert-butyl and methylamino groups, along with the carboxylate moiety.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate various signaling pathways through:

  • Receptor Binding: The compound can act as an agonist or antagonist for certain receptors, influencing cellular responses.
  • Enzyme Inhibition: It may inhibit enzymes involved in critical metabolic processes, affecting cell proliferation and survival.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor activity. For instance, studies involving xenograft mouse models demonstrated that certain analogs could inhibit tumor growth effectively. A notable study reported an IC50 value of approximately 3.8 μM in cancer cell lines dependent on RAS signaling pathways .

Neuroprotective Effects

Emerging evidence suggests that related compounds may offer neuroprotective benefits. For example, compounds structurally similar to this compound have shown promise in protecting dopaminergic neurons from degeneration, indicating potential applications in neurodegenerative diseases .

Case Studies

  • Study on Antitumor Efficacy:
    • Objective: To evaluate the efficacy of the compound in inhibiting cancer cell proliferation.
    • Methodology: In vitro assays were conducted on various cancer cell lines.
    • Results: Significant inhibition was observed at concentrations above 10 μM, correlating with increased apoptosis markers .
  • Neuroprotection Study:
    • Objective: To assess the neuroprotective effects against oxidative stress.
    • Methodology: Neuronal cultures were treated with the compound followed by oxidative stress induction.
    • Results: The treated cultures exhibited reduced cell death compared to controls, highlighting its protective role .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivityIC50 = 3.8 μM in RAS-dependent cells
NeuroprotectionReduced neuronal death under stress
Enzyme InhibitionModulation of metabolic pathways

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate to achieve high yields and purity?

  • Methodological Answer : Synthesis optimization requires:

  • Protecting Group Strategy : Use tert-butyloxycarbonyl (Boc) to protect the piperazine nitrogen during alkylation steps, preventing unwanted side reactions .
  • Reaction Conditions : Maintain temperatures between 0–25°C during coupling reactions (e.g., using 3-(methylamino)propyl chloride) to minimize decomposition. Anhydrous solvents (e.g., dichloromethane) and bases like triethylamine improve yield .
  • Catalyst Selection : For Suzuki-Miyaura couplings (if aryl groups are introduced), Pd(PPh₃)₄ enhances cross-coupling efficiency .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) and isolate intermediates via silica gel column chromatography .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the presence of tert-butyl (δ ~1.4 ppm), piperazine ring protons (δ ~2.5–3.5 ppm), and methylamino propyl chain (δ ~2.2 ppm for N–CH₃) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragments .

Q. How can researchers troubleshoot common purification challenges encountered during the synthesis of this compound?

  • Methodological Answer :

  • Low Yield in Alkylation Steps : Increase equivalents of 3-(methylamino)propyl bromide and extend reaction time (12–24 hrs) under nitrogen .
  • Byproduct Formation : Use Boc-protected intermediates to reduce side reactions. Purify via recrystallization (e.g., ethyl acetate/hexane) or flash chromatography .
  • Hydrolysis of Boc Group : Avoid acidic conditions during workup; use mild bases (e.g., NaHCO₃) for neutralization .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Cross-Validation : Replicate assays (e.g., receptor binding or enzyme inhibition) under standardized conditions (pH, temperature, cell lines) .
  • Orthogonal Techniques : Combine surface plasmon resonance (SPR) for binding affinity with functional assays (e.g., cAMP modulation) to confirm activity .
  • Impurity Analysis : Use LC-MS to rule out batch-specific contaminants affecting bioactivity .

Q. How can computational modeling predict interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses in dopamine D₂/D₃ receptors, focusing on piperazine-aryl interactions .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes in lipid bilayers .
  • QSAR Models : Corolate substituent effects (e.g., methylamino chain length) with activity using partial least squares regression .

Q. What experimental approaches are recommended for investigating the structure-activity relationship (SAR) of derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., ethylamino instead of methylamino) or aryl substitutions .
  • Biological Screening : Test derivatives in vitro for IC₅₀ values against target enzymes (e.g., kinases) or receptor binding assays .
  • Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy changes with structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.